dimethyl 2-({[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)terephthalate
Description
Dimethyl 2-({[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)terephthalate is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- Substituents: 7-Difluoromethyl group: Enhances lipophilicity and metabolic stability compared to trifluoromethyl or methyl groups . 5-(4-Methoxyphenyl): Introduces electron-donating properties and π-π stacking capacity, common in bioactive compounds targeting kinases or GPCRs . 3-Carbonylamino-terephthalate ester: A polar functional group that improves solubility and enables further derivatization .
This compound is synthesized via multicomponent reactions involving aromatic aldehydes and pyrazole intermediates, followed by esterification .
Properties
IUPAC Name |
dimethyl 2-[[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N4O6/c1-35-15-7-4-13(5-8-15)18-11-20(21(26)27)31-22(29-18)17(12-28-31)23(32)30-19-10-14(24(33)36-2)6-9-16(19)25(34)37-3/h4-12,21H,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHCWHSZEOMQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=C(C=CC(=C4)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Position 5 : The 4-methoxyphenyl group is conserved in compounds targeting aryl hydrocarbon receptors or cytotoxic activity . Fluorophenyl substituents (e.g., in ) may enhance blood-brain barrier penetration.
- Position 7: Difluoromethyl (target compound) balances lipophilicity and metabolic resistance, whereas trifluoromethyl () increases electronegativity and steric bulk. Amino or oxo groups () improve hydrogen-bonding interactions.
- Position 3 : Carboxamides () and esters (target compound) enhance solubility and synthetic versatility compared to methyl or phenyl groups.
Key Observations :
- Multicomponent reactions () are favored for diversifying substituents but may require optimization for regioselectivity.
- Carboxamide derivatives () are synthesized via straightforward condensations, enabling rapid library generation.
- Transition-metal catalysis () introduces fluorinated groups but faces challenges in scalability.
Physicochemical Properties
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